7-Benzoyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
Description
7-Benzoyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a benzoyl group at the 7th position and a carboxylic acid group at the 3rd position of the dihydrobenzofuran ring
Properties
Molecular Formula |
C16H12O4 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
7-benzoyl-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C16H12O4/c17-14(10-5-2-1-3-6-10)12-8-4-7-11-13(16(18)19)9-20-15(11)12/h1-8,13H,9H2,(H,18,19) |
InChI Key |
SVVKCFITILNXGY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)C(=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoyl-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the formylation of a benzofuran derivative using n-butyllithium (n-BuLi) and N-formylpiperidine, followed by further transformations to introduce the benzoyl and carboxylic acid groups . Another approach involves the oxidation of furan-2-carboxylic acid with potassium permanganate to yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale oxidation and cyclization reactions. The use of microwave-assisted synthesis (MWI) has also been explored for the efficient production of benzofuran compounds . These methods offer advantages such as higher yields, reduced reaction times, and fewer side reactions.
Chemical Reactions Analysis
Types of Reactions
7-Benzoyl-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) is commonly used as an oxidizing agent.
Reduction: Magnesium turnings in methanol can be used for the reduction of the compound.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzofuran derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
7-Benzoyl-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Benzoyl-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its analgesic effects are believed to be mediated through the inhibition of certain enzymes or receptors involved in pain signaling . The compound’s anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has a similar benzofuran core but differs in the presence of amino and chloro substituents.
2,3-Dihydro-1-benzofuran-2-carboxylic acid: Another benzofuran derivative with a carboxylic acid group at the 2nd position.
Uniqueness
7-Benzoyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of benzoyl and carboxylic acid groups makes it a versatile intermediate for the synthesis of various bioactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
